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Compound of Interest

Compound Name: 5-Chloro-2-fluorobenzyl alcohol

Cat. No.: B067832

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of 5-Chloro-2-fluorobenzyl alcohol, a halogenated aromatic alcohol
of interest in medicinal chemistry and organic synthesis.

Core Chemical Properties

5-Chloro-2-fluorobenzyl alcohol, with the CAS number 188723-58-2, is a substituted benzyl
alcohol derivative. Its chemical structure incorporates both a chlorine and a fluorine atom on
the benzene ring, which significantly influences its reactivity and potential biological activity.

Property Value Source

Molecular Formula C7HeCIFO --INVALID-LINK--
Molecular Weight 160.57 g/mol --INVALID-LINK--
CAS Number 188723-58-2 --INVALID-LINK--
Purity Typically 297% --INVALID-LINK--
Appearance Colorless oily liquid --INVALID-LINK--

Note: Experimental values for melting point, boiling point, density, and solubility are not readily
available in published literature. Predicted values for a related isomer suggest a boiling point in
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the range of 200-230°C, but this should be confirmed experimentally.

Synthesis and Reactivity

The primary synthetic route to 5-Chloro-2-fluorobenzyl alcohol is through the reduction of the
corresponding aldehyde, 5-chloro-2-fluorobenzaldehyde.

Experimental Protocol: Reduction of 5-chloro-2-
fluorobenzaldehyde

This protocol is adapted from a procedure described in patent WO2022111624A1.[1]
Materials:

e 5-chloro-2-fluorobenzaldehyde

o Methanol (MeOH)

e Sodium borohydride (NaBHa)

e Dichloromethane (CH2Cl2)

» Saturated sodium chloride solution

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

Eluent: Ethyl acetate/n-hexane mixture (e.g., 1:3 v/v)
Procedure:

» Dissolve 5-chloro-2-fluorobenzaldehyde (1 equivalent) in methanol in a reaction vessel at
room temperature.

e Cool the solution to 0°C in an ice bath.

e Slowly add sodium borohydride (2 equivalents) to the cooled solution while stirring.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b067832?utm_src=pdf-body
https://patents.google.com/patent/WO2022111624A1/en?oq=WO2022111624+A1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Allow the reaction mixture to warm to room temperature and continue stirring until the
reaction is complete (monitor by TLC).

e Quench the reaction by adding a saturated sodium chloride solution.
o Extract the product with dichloromethane (3 x volume of the reaction mixture).
o Combine the organic layers and wash twice with water.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by silica gel column chromatography using an appropriate eluent
system (e.g., ethyl acetate/n-hexane) to yield 5-Chloro-2-fluorobenzyl alcohol as a
colorless oily liquid.[1]

DOT Diagram of the Synthesis Workflow:

Synthesis of 5-Chloro-2-fluorobenzyl alcohol

Starting Material Reaction Workup & Purification Final Product
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Caption: Workflow for the synthesis of 5-Chloro-2-fluorobenzyl alcohol.

The reactivity of 5-Chloro-2-fluorobenzyl alcohol is characteristic of a primary benzyl alcohol.
The hydroxyl group can undergo esterification, etherification, and oxidation to the
corresponding aldehyde or carboxylic acid. The presence of the electron-withdrawing halogen
atoms on the aromatic ring can influence the reactivity of both the hydroxyl group and the
aromatic ring itself, making it a versatile intermediate for further chemical transformations.

Spectroscopic Data
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While specific, high-resolution spectra for 5-Chloro-2-fluorobenzyl alcohol are not readily
available in public databases, the expected spectral characteristics can be inferred from the
functional groups present.

1H NMR Spectroscopy:

o Aromatic Protons (Ar-H): Signals are expected in the aromatic region (typically & 7.0-7.5
ppm). The splitting patterns will be complex due to coupling between the protons and the
fluorine atom.

o Methylene Protons (-CH20H): A singlet or a doublet (if coupled to the hydroxyl proton) is
expected around & 4.5-4.8 ppm.

o Hydroxyl Proton (-OH): A broad singlet is expected, with its chemical shift being dependent
on concentration and solvent.

13C NMR Spectroscopy:

» Aromatic Carbons (Ar-C): Multiple signals are expected in the aromatic region (6 110-160
ppm). The carbon directly bonded to the fluorine atom will show a large coupling constant
(LJCF).

o Methylene Carbon (-CH20H): A signal is expected around 6 60-65 ppm.
Infrared (IR) Spectroscopy:

o O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm~1,
characteristic of the hydroxyl group.[2][3]

e C-H Stretch (aromatic): Absorptions are expected just above 3000 cm~1.[4]
o C-H Stretch (aliphatic): Absorptions are expected just below 3000 cm~1.[4]

e C=C Stretch (aromatic): Medium to weak absorptions are expected in the 1450-1600 cm~1
region.

e C-O Stretch: A strong absorption is expected in the 1000-1260 cm~1 region.[4]
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e C-F and C-CI Stretches: Absorptions for these bonds will appear in the fingerprint region
(below 1400 cm™1).

Applications in Drug Development and Medicinal
Chemistry

Halogenated organic molecules play a crucial role in modern drug discovery. The incorporation
of chlorine and fluorine atoms can significantly impact a molecule's pharmacokinetic and
pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to
biological targets.[5][6]

5-Chloro-2-fluorobenzyl alcohol serves as a valuable building block in the synthesis of more

complex molecules with potential therapeutic applications. For instance, it has been utilized as

an intermediate in the preparation of novel benzimidazole derivatives that act as glucagon-like

peptide-1 receptor (GLP-1R) agonists, which are of interest for the treatment of type 2 diabetes
and obesity.[1]

DOT Diagram of a Potential Signaling Pathway Application:

Role as an Intermediate in GLP-1R Agonist Synthesis

Synthetic Pathway Biological Target and Action
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Caption: Application of 5-Chloro-2-fluorobenzyl alcohol in synthesis.

The unique substitution pattern of 5-Chloro-2-fluorobenzyl alcohol provides medicinal
chemists with a scaffold that can be further elaborated to explore structure-activity relationships
(SAR) in the development of new therapeutic agents. The presence of both chloro and fluoro
substituents allows for fine-tuning of electronic and steric properties to optimize drug-like
characteristics.
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Safety and Handling

As with all laboratory chemicals, 5-Chloro-2-fluorobenzyl alcohol should be handled with
appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information,
refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-Chloro-2-fluorobenzyl alcohol is a valuable halogenated intermediate with clear
applications in organic synthesis, particularly in the field of medicinal chemistry. While some of
its physical properties are not yet fully characterized in the public domain, its synthesis is well-
documented, and its reactivity is predictable based on its functional groups. Its role as a
precursor to potential therapeutic agents highlights its importance for researchers and
professionals in drug development. Further studies to fully elucidate its physical and
spectroscopic properties would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 5-Chloro-2-fluorobenzyl
Alcohol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b067832#5-chloro-2-fluorobenzyl-alcohol-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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